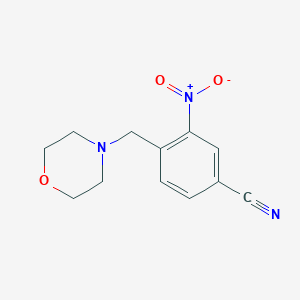

4-(Morpholinomethyl)-3-nitrobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

4-(morpholin-4-ylmethyl)-3-nitrobenzonitrile |

InChI |

InChI=1S/C12H13N3O3/c13-8-10-1-2-11(12(7-10)15(16)17)9-14-3-5-18-6-4-14/h1-2,7H,3-6,9H2 |

InChI Key |

BFELLSYKJYHQOF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways

Direct and Indirect Synthetic Approaches for the 4-(Morpholinomethyl)benzonitrile Core

The formation of the 4-(morpholinomethyl)benzonitrile core is a critical step in the synthesis of the title compound. Several classical and modern synthetic reactions can be employed, each with its own set of advantages and limitations. These approaches include nucleophilic substitution reactions, Mannich-type aminomethylations, and reductive amination pathways.

Nucleophilic Substitution Strategies on Activated Benzonitrile (B105546) Derivatives

One of the most direct methods for the synthesis of the 4-(morpholinomethyl)benzonitrile scaffold involves the nucleophilic substitution of a suitable leaving group on an activated benzonitrile derivative. This strategy typically employs a 4-(halomethyl)-3-nitrobenzonitrile as the electrophile and morpholine (B109124) as the nucleophile. The presence of the electron-withdrawing nitro group at the meta-position and the cyano group at the para-position to the halomethyl group activates the benzylic carbon towards nucleophilic attack.

The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of morpholine displaces the halide ion (e.g., bromide or chloride) from the benzylic position. The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile generally providing good results by solvating the cation and leaving the nucleophile relatively free to attack the electrophilic center. The presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, is often required to neutralize the hydrohalic acid formed during the reaction, thus preventing the protonation of morpholine and driving the reaction to completion.

While this method is conceptually straightforward, the synthesis of the starting material, 4-(halomethyl)-3-nitrobenzonitrile, can be challenging. It is typically prepared from 4-methyl-3-nitrobenzonitrile via free-radical halogenation, which can sometimes lead to side products.

Mannich-Type Reactions and Related Aminomethylation Protocols

The Mannich reaction is a powerful C-C bond-forming reaction that provides an alternative route to aminomethylated compounds. nih.govias.ac.innih.gov In the context of synthesizing 4-(morpholinomethyl)-3-nitrobenzonitrile, a direct aminomethylation of 3-nitrobenzonitrile could be envisioned. This one-pot, three-component reaction would involve the condensation of 3-nitrobenzonitrile (the active hydrogen compound), formaldehyde (a non-enolizable aldehyde), and morpholine (a secondary amine). nih.gov

The mechanism of the Mannich reaction involves the initial formation of an Eschenmoser's salt precursor, a dimethylaminomethyl cation, from formaldehyde and morpholine. This electrophilic species then attacks the aromatic ring of 3-nitrobenzonitrile. The electron-withdrawing nature of both the nitro and cyano groups deactivates the aromatic ring towards electrophilic substitution, making this direct approach challenging. However, under forcing conditions or with appropriate catalysis, this reaction could potentially be employed. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. nih.gov

A more plausible approach involves the aminomethylation of a more activated precursor, followed by the introduction of the nitrile group. However, for the direct synthesis of the target scaffold, the Mannich reaction presents a convergent and atom-economical pathway. ias.ac.innih.gov

Reductive Amination Pathways for Morpholine Introduction

Reductive amination offers a versatile and widely used method for the formation of C-N bonds. chemrxiv.org In the synthesis of this compound, this pathway commences with the precursor 4-formyl-3-nitrobenzonitrile. chemicalbook.comchemsynthesis.comcymitquimica.com The reaction involves the initial condensation of the aldehyde with morpholine to form an iminium ion intermediate. This intermediate is then reduced in situ to the desired tertiary amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly effective due to their mildness and selectivity. The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. Acetic acid is often added as a catalyst to facilitate the formation of the iminium ion.

This method is generally high-yielding and tolerates a wide range of functional groups, making it a robust choice for the introduction of the morpholine moiety. The availability of the starting aldehyde, 4-formyl-3-nitrobenzonitrile, is a key consideration for this synthetic route. chemicalbook.comchemsynthesis.comcymitquimica.com

Selective Functionalization of the Benzonitrile Scaffold

The regioselective introduction of the nitro group onto the benzonitrile scaffold is a pivotal step in the synthesis of this compound. The directing effects of the substituents already present on the aromatic ring, as well as the reaction conditions, play a crucial role in determining the outcome of the nitration reaction.

Ortho- and Para-Substituted Nitrobenzonitrile Precursors

The synthesis of the target molecule often relies on the availability of appropriately substituted nitrobenzonitrile precursors. Two key intermediates in this regard are 4-methyl-3-nitrobenzonitrile and 4-formyl-3-nitrobenzonitrile. chemicalbook.comchemsynthesis.comcymitquimica.comiucr.orgnih.govinnospk.com

The synthesis of 4-methyl-3-nitrobenzonitrile typically starts from 4-methylbenzonitrile. The nitration of 4-methylbenzonitrile is a classic example of electrophilic aromatic substitution where the directing effects of the methyl and cyano groups are in opposition. The methyl group is an ortho-, para-director and an activating group, while the cyano group is a meta-director and a deactivating group. The nitration of 4-methylbenzonitrile will therefore yield a mixture of isomers, with the major products being 4-methyl-3-nitrobenzonitrile and 4-methyl-2-nitrobenzonitrile. The separation of these isomers can be challenging.

Similarly, the synthesis of 4-formyl-3-nitrobenzonitrile can be achieved through the nitration of 4-cyanobenzaldehyde. nih.gov In this case, both the formyl and cyano groups are meta-directing and deactivating. Therefore, the nitration is expected to occur at the position meta to both groups, which is the 3-position, to yield the desired 4-formyl-3-nitrobenzonitrile. However, the strong deactivating nature of both substituents can make the nitration reaction sluggish, requiring harsh conditions.

Influence of Reaction Conditions on Product Selectivity and Yield

The regioselectivity and yield of the nitration of substituted benzonitriles are highly dependent on the reaction conditions. nih.govnih.gov Factors such as the choice of nitrating agent, reaction temperature, solvent, and the presence of catalysts can significantly influence the isomer distribution.

For the nitration of 4-methylbenzonitrile, a mixture of nitric acid and sulfuric acid is commonly used as the nitrating agent. The ratio of these acids, the reaction temperature, and the reaction time can be optimized to favor the formation of the desired 3-nitro isomer. Lower temperatures generally lead to higher selectivity but may result in lower conversion rates. The use of milder nitrating agents, such as acetyl nitrate or nitronium tetrafluoroborate, can sometimes improve selectivity. nih.gov

In the case of the nitration of 4-cyanobenzaldehyde, the strong deactivation of the ring necessitates more forcing conditions. A mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures may be required to achieve a reasonable reaction rate. However, these harsh conditions can also lead to the formation of byproducts and decomposition of the starting material.

Computational studies, such as Density Functional Theory (DFT) analysis, can be employed to predict the regioselectivity of nitration reactions by evaluating the stability of the intermediate sigma complexes. nih.govnih.gov Such studies can provide valuable insights for the rational design of synthetic strategies and the optimization of reaction conditions to maximize the yield of the desired product.

Interactive Data Table: Synthetic Approaches for the 4-(Morpholinomethyl)benzonitrile Core

| Synthetic Approach | Starting Material | Reagents | Key Intermediate | Advantages | Disadvantages |

| Nucleophilic Substitution | 4-(Bromomethyl)-3-nitrobenzonitrile | Morpholine, K₂CO₃, DMF | - | Direct, High-yielding | Starting material synthesis can be challenging |

| Mannich-Type Reaction | 3-Nitrobenzonitrile | Formaldehyde, Morpholine, EtOH | Eschenmoser's salt precursor | Atom-economical, Convergent | Ring deactivation can lead to low yields |

| Reductive Amination | 4-Formyl-3-nitrobenzonitrile | Morpholine, NaBH(OAc)₃, DCE | Iminium ion | Mild, High-yielding, Good functional group tolerance | Requires synthesis of the starting aldehyde |

Interactive Data Table: Synthesis of Key Nitrobenzonitrile Precursors

| Target Precursor | Starting Material | Reaction | Typical Reagents | Key Considerations |

| 4-Methyl-3-nitrobenzonitrile | 4-Methylbenzonitrile | Nitration | HNO₃, H₂SO₄ | Mixture of isomers formed, separation required |

| 4-Formyl-3-nitrobenzonitrile | 4-Cyanobenzaldehyde | Nitration | Fuming HNO₃, H₂SO₄ | Harsh conditions required, potential for byproducts |

| 4-Formyl-3-nitrobenzonitrile | 4-Methyl-3-nitrobenzonitrile | Oxidation | CrO₃ or KMnO₄ | Two-step process, can offer better selectivity |

Catalytic Methods in the Synthesis of Related Morpholine-Substituted Aromatic Nitriles

The synthesis of morpholine-substituted aromatic nitriles often involves multi-step processes where the formation of the morpholine ring and the introduction of the nitrile group are key transformations. Catalytic methods, particularly those employing transition metals, have become instrumental in achieving these transformations with high efficiency and selectivity. While a direct catalytic synthesis for this compound is not extensively documented, the principles can be inferred from the synthesis of related structural motifs.

Palladium-catalyzed reactions are prominent in the synthesis of substituted morpholines. One key strategy is the palladium-catalyzed carboamination of substituted ethanolamine derivatives with aryl or alkenyl bromides. nih.gov This method allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The general approach involves the coupling of an N-protected amino alcohol with an aryl halide in the presence of a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand, like P(2-furyl)₃. nih.gov

Another relevant catalytic approach involves the functionalization of the aromatic ring. For instance, palladium-catalyzed tandem reactions have been developed for the synthesis of quinazolines from functionalized benzonitriles and arylboronic acids. nih.gov This highlights the utility of palladium catalysts in activating and forming new bonds on a nitrile-bearing aromatic ring.

The synthesis of ortho-substituted benzonitriles can also be achieved through the displacement of a nitro group, a reaction that can be influenced by catalysts. acs.org While not a direct catalytic cycle, this transformation is a key step in constructing molecules with a similar substitution pattern to this compound.

The table below summarizes some catalytic methods applicable to the synthesis of precursors or analogs of morpholine-substituted aromatic nitriles.

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Ref |

| Carboamination | Pd(OAc)₂ / P(2-furyl)₃, NaOtBu | Substituted ethanolamine, Aryl bromide | Substituted morpholine | nih.gov |

| Tandem Addition/Cyclization | Pd(acac)₂, 5,5′-dimethyl-2,2′-bipyridine, TsOH·H₂O | 2-(Benzylideneamino)benzonitriles, Arylboronic acids | 2,4-Diarylquinazolines | nih.gov |

| Divergent Synthesis | Palladium catalyst, TMSCN, Ligand (BINAP or DPEphos) | Benzylic carbonates | Benzylic isonitriles or nitriles | nih.gov |

These catalytic systems demonstrate the versatility of transition metal catalysis in constructing the core components of complex molecules like this compound. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve the desired substitution pattern and stereochemistry.

Exploration of Sustainable and Green Chemistry Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing functionalized aromatic nitriles, several green chemistry approaches have been explored, focusing on alternative solvents, catalysts, and energy sources.

One significant area of development is the use of ionic liquids as recyclable catalysts and reaction media. For the synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride, a novel route utilizing an ionic liquid, [HSO₃-b-Py]·HSO₄, has been reported. researchgate.netrsc.org This ionic liquid acts as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying the separation process. researchgate.netrsc.org This approach offers high yields and the potential for catalyst recycling. researchgate.netrsc.org

Microwave-assisted organic synthesis is another green technique that can accelerate reaction times and improve energy efficiency. The synthesis of benzylidenemalononitrile compounds, for example, has been successfully achieved using microwave irradiation in green solvents like water and ethanol. researchgate.net This method often leads to high yields in significantly shorter reaction times compared to conventional heating. researchgate.net

Furthermore, the development of eco-friendly nitration reactions is relevant to the synthesis of nitroaromatic compounds. A greener method for the nitration of phenol uses calcium nitrate in glacial acetic acid, avoiding the use of highly corrosive and hazardous strong acids like nitric and sulfuric acid. wjpmr.com

The table below outlines some green chemistry protocols relevant to the synthesis of aromatic nitriles.

| Green Chemistry Approach | Key Features | Example Reaction | Ref |

| Ionic Liquid Catalysis | Recyclable catalyst and solvent, eliminates metal catalysts, simplified workup. | Synthesis of benzonitrile from benzaldehyde. | researchgate.netrsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency, use of green solvents. | Synthesis of Knoevenagel adducts. | researchgate.net |

| Green Nitration | Avoids the use of strong, corrosive acids. | Nitration of phenol using calcium nitrate. | wjpmr.com |

While these protocols have not been specifically reported for the synthesis of this compound, they represent important strategies that could be adapted to develop more sustainable synthetic routes for this and related compounds. By incorporating principles such as the use of renewable feedstocks, atom economy, and the design of safer chemicals, the environmental impact of producing complex aromatic nitriles can be significantly reduced. wjpmr.com

Comprehensive Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy would be a primary tool for confirming the identity and purity of synthesized 4-(Morpholinomethyl)-3-nitrobenzonitrile. By analyzing the interaction of atomic nuclei with an external magnetic field, a detailed map of the molecule's structure can be assembled.

A standard ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The protons on the benzonitrile (B105546) ring would appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the nitro and cyano groups, and the electron-donating effect of the morpholinomethyl substituent. The protons of the methylene (B1212753) bridge and the morpholine (B109124) ring would appear in the aliphatic region.

To definitively assign these proton signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be employed. These experiments reveal which protons are spin-coupled to each other, allowing for the tracing of the connectivity within the morpholinomethyl group and the assignment of protons on the aromatic ring.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, would offer direct insight into the electronic environment of the three nitrogen atoms in the molecule (nitrile, nitro, and morpholine). The chemical shifts would be characteristic for each functional group.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Growing a suitable single crystal of this compound would allow for its analysis by X-ray diffraction, the gold standard for solid-state structure determination.

The diffraction experiment would first determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the crystal system (e.g., monoclinic, orthorhombic). The pattern of systematic absences in the diffraction data would then allow for the determination of the space group, which describes the symmetry elements present in the crystal lattice.

The solved crystal structure would reveal how the molecules pack together in the solid state. This analysis would focus on identifying non-covalent interactions that stabilize the crystal lattice. Potential interactions for this molecule would include weak C-H···O or C-H···N hydrogen bonds involving the morpholine and benzonitrile moieties, as well as possible π-π stacking interactions between the aromatic rings of adjacent molecules. The distances and angles of these interactions would be precisely measured.

The X-ray structure would provide the precise three-dimensional conformation of the molecule in the solid state. This would include the specific conformation of the morpholine ring, which typically adopts a chair conformation. The analysis would determine whether the substituent on the nitrogen is in an axial or equatorial position. Furthermore, the dihedral angles between the plane of the benzonitrile ring and the nitro group, as well as the orientation of the morpholinomethyl substituent relative to the ring, would be accurately determined.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion and its fragments.

Exact Mass Determination:

The elemental formula for this compound is C12H13N3O3. The theoretical exact mass of the protonated molecule ([M+H]+) can be calculated and would be the primary ion observed in HRMS analysis under positive ionization mode.

Table 1: Theoretical Exact Mass of this compound

| Ion | Elemental Composition | Theoretical m/z |

|---|---|---|

| [M+H]+ | C12H14N3O3+ | 248.1030 |

Note: The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Fragmentation Pathway Analysis:

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable information about the molecule's structure. The fragmentation of this compound is expected to be influenced by its key structural features: the nitrobenzonitrile core and the morpholinomethyl substituent.

A plausible fragmentation pathway for this compound would likely involve the following key steps:

Loss of the morpholino group: A common fragmentation pathway for morpholine-containing compounds is the cleavage of the bond between the methylene group and the morpholine nitrogen. This would result in the formation of a stable benzylic cation.

Formation of the tropylium (B1234903) ion: A further rearrangement of the benzylic cation could lead to the formation of a tropylium ion (C7H7+), a common and stable fragment in the mass spectra of compounds containing a benzyl (B1604629) group.

Loss of the nitro group: The nitro group (NO2) can be lost as a neutral fragment.

Cleavage within the morpholine ring: The morpholine ring itself can undergo fragmentation, leading to the loss of smaller neutral molecules like ethylene (B1197577) oxide.

Table 2: Predicted Major Fragment Ions of this compound in HRMS

| Proposed Fragment Ion | Elemental Composition | Theoretical m/z | Plausible Origin |

|---|---|---|---|

| [M-C4H8NO]+ | C8H5N2O2+ | 161.0346 | Loss of the morpholino radical |

| [C7H6N2O2]+• | C7H6N2O2+• | 162.0429 | Benzylic cleavage with hydrogen transfer |

| [C7H4NO2]+ | C7H4NO2+ | 134.0237 | Loss of HCN from [C8H5N2O2]+ |

| [C4H10NO]+ | C4H10NO+ | 88.0757 | Morpholinomethyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification. The predicted vibrational frequencies for this compound are based on the analysis of similar compounds such as 4-methyl-3-nitrobenzonitrile, 3-nitrobenzonitrile, and 4-nitrobenzonitrile. nih.govnih.govchemicalbook.com

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The key functional groups in this compound will have characteristic absorption bands.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Non-polar bonds with a change in polarizability during vibration tend to have strong Raman signals.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C≡N (Nitrile) | 2230 - 2210 | 2230 - 2210 | Stretching |

| NO₂ (Nitro) | 1550 - 1530 (asymmetric) 1350 - 1330 (symmetric) | 1550 - 1530 (asymmetric) 1350 - 1330 (symmetric) | Stretching |

| Aromatic C-H | 3100 - 3000 | 3100 - 3000 | Stretching |

| Aliphatic C-H | 2980 - 2850 | 2980 - 2850 | Stretching |

| C-N (Aliphatic) | 1250 - 1020 | 1250 - 1020 | Stretching |

| C-O-C (Ether) | 1150 - 1085 | 1150 - 1085 | Asymmetric Stretching |

The combination of these characteristic vibrational modes in both IR and Raman spectra would provide a unique molecular fingerprint for this compound, allowing for its unambiguous identification.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can determine a molecule's geometry, electronic structure, and behavior, providing data on stability, energy, and vibrational frequencies for reactants, transition states, and products.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For a molecule like 4-(Morpholinomethyl)-3-nitrobenzonitrile, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311+G(2df,2p)), would be employed to perform a full structure optimization. This process determines the most stable three-dimensional arrangement of the atoms (the optimized geometry) by finding the minimum energy conformation.

Table 1: Representative DFT Functionals and Basis Sets for Organic Molecules

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, vibrational frequencies |

| M06-2X | 6-311++G(d,p) | Noncovalent interactions, thermochemistry |

This table represents common methods used in computational chemistry; specific application to this compound would require a dedicated study.

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the orbital from which the molecule is most likely to donate electrons, relates to its nucleophilicity, while the LUMO, the orbital most likely to accept electrons, relates to its electrophilicity.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The spatial distribution of these orbitals would highlight the most probable sites for nucleophilic or electrophilic attack, thereby elucidating potential reaction pathways. FMO theory is particularly effective in understanding cycloaddition reactions and other pericyclic reactions.

Table 2: Conceptual Parameters Derived from FMO Analysis

| Parameter | Formula | Chemical Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

This table outlines key concepts in FMO theory. The specific values for this compound are not available from the search results.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and dynamics. For a molecule with rotatable bonds like this compound, MD simulations would explore its accessible conformational space.

These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles vary with time. This allows for the study of how the molecule might change its shape in different environments (e.g., in solution) and how it interacts with surrounding molecules. Such information is crucial for understanding how the molecule might bind to a biological target.

In Silico Modeling for Ligand-Target Interactions

In silico modeling encompasses a range of computational techniques used to simulate and study biological and chemical systems, playing a vital role in drug discovery.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For this compound, docking studies would be performed to predict its binding mode within the active site of a specific biological target, such as an enzyme or receptor.

The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a scoring function that estimates the binding affinity. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Following molecular docking, more rigorous methods can be used to estimate the binding free energy, which is a more accurate measure of binding affinity. Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding energy of the ligand-protein complex.

These calculations can decompose the total binding energy into contributions from different types of interactions (e.g., electrostatic, van der Waals) and even from individual amino acid residues in the protein's active site. This allows for the identification of "interaction hotspots"—key residues that contribute most significantly to the binding affinity. This information is invaluable for understanding the mechanism of action and for designing more potent derivatives of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern chemistry and pharmacology. nih.govwikipedia.org These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. wikipedia.org For "this compound," a nitroaromatic compound, QSAR studies could offer predictive insights into its potential biological effects, such as toxicity or therapeutic activity, based on its molecular features. nih.govnih.gov Such in silico approaches are valuable for prioritizing compounds for synthesis and experimental testing, thereby conserving resources and reducing the reliance on animal testing. nih.govnih.gov

The core principle of QSAR is that the structural and physicochemical properties of a molecule, known as molecular descriptors, determine its activity. wikipedia.org By analyzing a dataset of compounds with known activities, a predictive model can be developed. This model can then be used to estimate the activity of new or untested compounds like "this compound." frontiersin.org

Detailed Research Findings

As of the latest available literature, specific QSAR models exclusively developed for and validated with "this compound" have not been prominently published. However, extensive QSAR studies have been conducted on various classes of nitroaromatic compounds, providing a solid framework for how such a model could be developed for this specific molecule. nih.govnih.gov

Research in this area typically involves a multi-step process:

Data Set Selection: A training set of structurally diverse nitroaromatic compounds with experimentally determined biological activities (e.g., cytotoxicity, mutagenicity, or enzyme inhibition) would be compiled. nih.govmdpi.com

Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset, including "this compound," would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Related to the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanics calculations, such as HOMO and LUMO energies. nih.govmdpi.com

Physicochemical descriptors: Such as hydrophobicity (logP) and electronic effects. nih.gov

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are employed to build the QSAR model. nih.govnih.gov The model's predictive power is rigorously assessed through internal and external validation techniques. wikipedia.org

For a hypothetical QSAR study on nitroaromatic compounds including "this compound," the resulting model might take a form similar to the following equation:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ

Where D₁, D₂, ..., Dₙ represent the selected molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the training data.

The interpretation of such a model would reveal which molecular properties are most influential in determining the biological activity of this class of compounds. For instance, the presence of the nitro group and the morpholinomethyl substituent would significantly contribute to the values of the calculated descriptors for "this compound."

Illustrative Data Tables

To provide a clearer understanding of the data involved in a QSAR study, the following tables illustrate the types of information that would be generated.

Table 1: Hypothetical Molecular Descriptors for a Set of Nitroaromatic Compounds

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Nitrobenzene | 123.11 | 1.85 | 4.22 | -7.89 | -1.78 |

| 2,4-Dinitrotoluene | 182.13 | 1.98 | 4.67 | -8.54 | -2.56 |

| This compound | 247.26 | 1.50 | 5.12 | -8.21 | -2.15 |

| 1,3,5-Trinitrobenzene | 213.11 | 1.18 | 0.00 | -9.12 | -3.01 |

This table is for illustrative purposes only. The descriptor values are hypothetical and intended to demonstrate the type of data used in QSAR modeling.

Table 2: Example of a QSAR Model Output

| Descriptor | Coefficient | Standard Error | p-value |

| (Intercept) | 2.54 | 0.32 | <0.001 |

| LogP | 0.45 | 0.11 | <0.05 |

| LUMO Energy (eV) | -0.89 | 0.23 | <0.01 |

| Dipole Moment (Debye) | 0.12 | 0.04 | <0.05 |

This table represents a hypothetical output from a multiple linear regression analysis, indicating the contribution of each descriptor to the predicted biological activity.

Chemical Reactivity and Transformation Studies of 4 Morpholinomethyl 3 Nitrobenzonitrile

Reactivity of the Nitrile Group: Hydrolysis, Reduction, and Cycloaddition Reactions

The nitrile (-C≡N) group is a versatile functional group that can undergo several important transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom, making it susceptible to attack by nucleophiles. libretexts.org

Hydrolysis: Aromatic nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. numberanalytics.comlibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile nitrogen is first protonated. This protonation enhances the electrophilicity of the nitrile carbon, facilitating the attack of water, a weak nucleophile. youtube.com A series of proton transfer steps leads to the formation of an amide, which is then further hydrolyzed under the acidic conditions to yield 4-(morpholinomethyl)-3-nitrobenzoic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: With a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. youtube.com Subsequent protonation by water forms an imidic acid, which tautomerizes to an amide. chemistrysteps.com Under vigorous basic conditions, this amide is further hydrolyzed to the carboxylate salt, in this case, sodium 4-(morpholinomethyl)-3-nitrobenzoate. Ammonia is liberated during this process. libretexts.org Acidification of the salt in a final step would yield the free carboxylic acid.

Interactive Table: General Conditions for Nitrile Hydrolysis

| Reaction Type | Reagents | Conditions | Intermediate Product | Final Product |

|---|---|---|---|---|

| Acidic Hydrolysis | Dilute HCl or H₂SO₄ | Heat (reflux) | Amide | Carboxylic Acid |

| Alkaline Hydrolysis | NaOH or KOH solution | Heat (reflux) | Amide | Carboxylate Salt |

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. libretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. libretexts.org A final aqueous workup protonates the resulting dianion to give the primary amine, 4-(morpholinomethyl)-3-nitrobenzylamine. nih.gov Care must be taken as LiAlH₄ can also reduce the nitro group.

Cycloaddition Reactions: The nitrile group itself is not typically a participant in common cycloaddition reactions. However, it can be converted into a nitrile oxide (R-C≡N⁺-O⁻), which is a classic 1,3-dipole. These nitrile oxides readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. mdpi.com For 4-(Morpholinomethyl)-3-nitrobenzonitrile, this would first involve oxidation to the corresponding benzonitrile (B105546) N-oxide, which could then react with an alkene. The regioselectivity of such cycloadditions is governed by both electronic and steric factors of the reactants. mdpi.comresearchgate.net

Transformations of the Nitro Group: Reduction to Amine, Nucleophilic Aromatic Substitution Activation

The nitro (-NO₂) group is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups. acs.org

Reduction to Amine: The reduction of an aromatic nitro group to a primary amine (aniline derivative) is a fundamental reaction in organic synthesis. wikipedia.orgyoutube.com A variety of reagents can accomplish this transformation, and the choice of reagent is often guided by the presence of other functional groups in the molecule. organic-chemistry.org For this compound, a key challenge is the selective reduction of the nitro group without affecting the nitrile group.

Catalytic Hydrogenation: This is a common method, often employing catalysts like palladium, platinum, or nickel. wikipedia.org However, some hydrogenation catalysts, particularly palladium on carbon (Pd/C), can also reduce the nitrile group. stackexchange.com Therefore, a more selective catalyst, such as platinum on carbon (Pt/C), might be used under controlled hydrogen pressure to preferentially reduce the nitro group. stackexchange.com

Chemical Reduction: Metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are classic reagents for this reduction. youtube.com Tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate (B1210297) is a particularly mild and effective reagent for selectively reducing aromatic nitro groups in the presence of sensitive functionalities like nitriles. stackexchange.comsci-hub.se

Interactive Table: Reagents for Selective Nitro Group Reduction

| Reagent/Catalyst | Solvent | Key Feature |

|---|---|---|

| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | High chemoselectivity; does not reduce nitriles. stackexchange.com |

| Fe / HCl or Acetic Acid | Aqueous Acid | Classic, cost-effective method. wikipedia.org |

| H₂ / Pt/C | Various | Can be selective for the nitro group over the nitrile. stackexchange.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Ethanol | Effective in aqueous systems. wikipedia.org |

| HSiCl₃ / Tertiary Amine | Dichloromethane | Mild, metal-free reduction conditions. organic-chemistry.orggoogle.com |

Nucleophilic Aromatic Substitution (SNAr) Activation: The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org By withdrawing electron density from the benzene (B151609) ring, especially at the ortho and para positions, it facilitates the attack of nucleophiles. wikipedia.org In the structure of this compound, the nitro group is at position 3. If there were a suitable leaving group (e.g., a halogen) at position 2 or 4 of the ring, it would be highly activated towards displacement by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov While the target molecule itself lacks a leaving group in an activated position, its synthesis from a precursor like 4-chloro-3-nitrobenzonitrile (B1361363) would rely on this principle, where the morpholine (B109124) acts as the nucleophile to displace the chlorine.

Chemical Modifications and Derivatizations of the Morpholine Heterocycle

The morpholine ring is a saturated heterocycle that is generally chemically stable. nih.gov However, the secondary amine nitrogen atom within the ring retains its basic and nucleophilic character, providing a site for various chemical modifications. sci-hub.se The morpholine moiety is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. nih.gov

Potential modifications of the morpholine ring in this compound include:

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom can react with electrophiles. For instance, reaction with alkyl halides would lead to the formation of a quaternary ammonium salt. Acylation with acyl chlorides or anhydrides would yield the corresponding N-acylmorpholine derivative.

N-Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), can oxidize the nitrogen atom to form the corresponding morpholine N-oxide.

Ring Opening: While synthetically less common under standard laboratory conditions, metabolic studies of morpholine-containing drugs have shown that the ring can undergo oxidative cleavage. sci-hub.se This highlights a potential pathway for degradation or derivatization under specific biochemical or harsh oxidative conditions.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: This refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, regioselectivity is most relevant to potential substitution reactions on the aromatic ring.

For electrophilic aromatic substitution (EAS), the directing effects of the existing substituents would determine the position of an incoming electrophile. The directing effects are as follows:

-NO₂ (Nitro): Strongly deactivating and a meta-director.

-CN (Nitrile): Deactivating and a meta-director.

-CH₂-Morpholine (Morpholinomethyl): Activating and an ortho, para-director.

The positions on the ring are C1(-CN), C2(H), C3(-NO₂), C4(-CH₂-Morpholine), C5(H), and C6(H). The two strongly deactivating groups (-NO₂ and -CN) will direct incoming electrophiles away from their ortho and para positions. The activating morpholinomethyl group will direct towards its ortho positions (C3 and C5) and para position (C1). The C3 and C1 positions are already substituted. Therefore, the most likely position for electrophilic attack would be C5, which is ortho to the activating morpholinomethyl group and meta to the deactivating nitrile group. The C2 position is sterically hindered and flanked by two deactivating groups, making it a less favorable site.

Stereoselectivity: The parent molecule, this compound, is achiral and does not have any stereocenters. Stereoselectivity would become a consideration only in transformations that introduce a new chiral center. For example, if a reduction of the aromatic ring were to occur, or if a complex side chain with a stereocenter were added to the molecule, the facial selectivity of the attack would determine the stereochemical outcome. In cycloaddition reactions, the relative orientation of the reactants in the transition state would determine the stereochemistry of the newly formed ring. researchgate.net Without specific reactions that generate stereocenters, a detailed discussion of stereoselectivity remains hypothetical.

Structure Activity Relationship Sar Development and Molecular Design Principles

Systematic Modification of the Benzonitrile (B105546) Core and Substituents

The benzonitrile core of 4-(morpholinomethyl)-3-nitrobenzonitrile serves as a crucial scaffold for the presentation of key pharmacophoric features. Systematic modifications of this core and its substituents have provided valuable insights into the structural requirements for biological activity.

Research on related heterocyclic compounds has shown that the substitution pattern on the aromatic ring significantly influences potency. For instance, in a series of 4-N-phenylaminoquinoline derivatives, the nature and position of substituents on the phenyl ring were found to be critical for cholinesterase inhibitory activity. nih.gov Similarly, in the context of 3-arylcoumarins, the placement of nitro, methyl, methoxy (B1213986), amino, and bromo substituents on the 3-aryl ring dictated the antibacterial activity against Staphylococcus aureus. nih.gov These findings suggest that a thorough investigation of various substituents on the benzonitrile ring of this compound is warranted.

The morpholinomethyl substituent at the 4-position is another critical determinant of activity. The morpholine (B109124) ring is a common motif in medicinal chemistry, often favored for its favorable physicochemical properties, including improved solubility and metabolic stability. nih.gov In a study of 4-phenylamino-3-quinolinecarbonitriles as Src kinase inhibitors, replacement of a methoxy group with a 3-(morpholin-4-yl)propoxy group led to a significant increase in both enzymatic and cell-based activity. nih.gov This highlights the importance of the aminomethyl linker and the nature of the cyclic amine.

The following table summarizes the general SAR findings from related compound series that can be extrapolated to the this compound scaffold.

| Molecular Scaffold | Modification | Effect on Biological Activity | Reference |

| 4-N-Phenylaminoquinolines | Varied substituents on the 4-N-phenyl ring | Potency is highly dependent on the nature and position of the substituent. | nih.gov |

| 3-Arylcoumarins | Different positions of nitro, methyl, methoxy, amino, and bromo groups on the 3-aryl ring | Antibacterial activity is contingent on the substitution pattern. | nih.gov |

| 4-Phenylamino-3-quinolinecarbonitriles | Replacement of a methoxy group with a 3-(morpholin-4-yl)propoxy group | Increased inhibition of Src kinase activity and cell proliferation. | nih.gov |

| 4-Phenylamino-3-quinolinecarbonitriles | Replacement of the morpholine group with a 4-methylpiperazine group | Further increased potency in enzymatic and cell-based assays. | nih.gov |

Exploration of Isosteric and Bioisosteric Replacements for Enhanced Biological Potency

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to fine-tune the properties of a lead compound. nih.gov For this compound, several key moieties are amenable to such modifications to potentially enhance biological potency and improve pharmacokinetic profiles.

The morpholine ring is a prime candidate for bioisosteric replacement. While it often imparts desirable properties, exploration of other cyclic amines can lead to improved activity or selectivity. In the optimization of 4-phenylamino-3-quinolinecarbonitriles, replacing the morpholine group with a 4-methylpiperazine moiety resulted in a compound with significantly enhanced potency against Src kinase. nih.gov This suggests that exploring other saturated heterocycles, such as piperidine, piperazine, and thiomorpholine, at the 4-position of the benzonitrile core could be a fruitful avenue for optimization. A study by GlaxoSmithKline demonstrated that cyclopropyl (B3062369) pyran (CPP) groups can serve as effective non-nitrogen containing isosteres for N-aryl morpholines, maintaining similar potency and conformational preferences in mTOR inhibitors. drughunter.com

The nitro group, while often crucial for activity, can sometimes be a metabolic liability or contribute to toxicity. nih.gov Therefore, its replacement with other electron-withdrawing groups that can mimic its electronic and steric properties is a key design consideration. Potential bioisosteres for the nitro group include cyano, trifluoromethyl, sulfone, and sulfonamide groups. These groups can replicate the electron-withdrawing nature of the nitro group while potentially offering improved metabolic stability.

The nitrile group can also be considered for bioisosteric replacement, although it is often a key pharmacophore. Depending on its role in binding, it could potentially be replaced by other small, polar groups such as an oxadiazole or a thiazole, which can act as hydrogen bond acceptors.

The following table presents potential bioisosteric replacements for key functional groups of this compound.

| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale | Reference(s) |

| Morpholine | Piperazine, Piperidine, Thiomorpholine, Cyclopropyl Pyran (CPP) | Modulate basicity, lipophilicity, and conformational preferences; improve target engagement and pharmacokinetic properties. | nih.govdrughunter.com |

| Nitro Group | Cyano, Trifluoromethyl, Sulfone, Sulfonamide | Mimic electron-withdrawing properties while potentially improving metabolic stability and reducing toxicity. | nih.gov |

| Nitrile Group | Oxadiazole, Thiazole, Tetrazole | Act as a hydrogen bond acceptor with different steric and electronic profiles. | nih.gov |

Conformational Restriction and Flexibility Analysis in Design

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Conformational restriction and flexibility analysis are therefore integral to the design of analogs of this compound. The linker between the benzonitrile core and the morpholine ring allows for considerable conformational flexibility. Understanding the preferred bioactive conformation is key to designing more rigid analogs that can pre-organize into the optimal binding geometry, thereby enhancing potency and selectivity.

Introducing rigidifying elements into the linker, such as incorporating it into a ring system or introducing double or triple bonds, can lock the molecule into a more defined conformation. This can lead to a more favorable entropy of binding. For instance, in the development of mTOR inhibitors, the conformational requirements for the morpholine unit were found to be strict, with a co-planar arrangement with the N-aryl substituent being favorable. drughunter.com This highlights the importance of understanding the preferred dihedral angles.

Computational methods, such as dihedral scanning, can be employed to map the conformational landscape of analogs and identify low-energy conformations. These theoretical models, in conjunction with experimental data from techniques like X-ray crystallography and NMR spectroscopy, can provide a detailed picture of the molecule's conformational preferences.

Design Strategies for Modulating Selectivity and Efficacy

Achieving selectivity for the desired biological target over off-targets is a major goal in drug design. For analogs of this compound, several strategies can be employed to modulate selectivity and efficacy.

One approach is to exploit subtle differences in the binding pockets of related targets. By introducing substituents that create favorable interactions with specific residues in the target of interest or steric clashes with residues in off-targets, selectivity can be enhanced. For example, in the development of mTOR inhibitors, the replacement of a methyl morpholine with a cyclopropyl pyran group not only maintained potency but also improved selectivity against the related kinase PI3Kσ. drughunter.com

The general principles of medicinal chemistry optimization, which involve an iterative process of design, synthesis, and biological testing, are central to improving the selectivity and efficacy of this class of compounds. nih.gov

Advanced Organic Materials and Functional Polymers

The development of advanced organic materials and functional polymers relies on the design of molecular building blocks that can impart desired electronic, optical, or responsive properties to the bulk material. The structure of this compound contains key features that make it a candidate for such applications.

The presence of reactive sites and functional groups in this compound suggests its potential as a monomer or a precursor for the synthesis of functional polymers. The morpholine group, for instance, can be a site for polymerization or modification. nih.gove3s-conferences.org Polymers incorporating morpholine derivatives have been investigated for various applications, including as "smart" hydrogels for drug delivery and tissue engineering due to their stimuli-responsive nature. nih.gov

The nitrile group (–C≡N) can also participate in polymerization reactions, such as cyclotrimerization to form triazine-based polymers, which are known for their thermal stability and high performance. Furthermore, the nitro group (–NO₂) can be chemically reduced to an amine group (–NH₂). This transformation would yield a new bifunctional monomer, 4-(Morpholinomethyl)-3-aminobenzonitrile, which could then be used in step-growth polymerization to produce polyamides or polyimides. These classes of polymers are well-regarded for their excellent mechanical and thermal properties.

A related compound, 4-Fluoro-3-nitrobenzonitrile, is noted for its potential in developing advanced materials, particularly polymers and coatings, due to the reactivity conferred by its fluoro and nitro substituents. nbinno.com This suggests that the functional groups on the benzonitrile ring are key to its utility as a building block for materials with tailored electronic and physical properties. nbinno.com

The nitroaromatic system in this compound is a key feature for its potential application in photoactive and electroactive materials. Nitrobenzyl and related nitroaromatic compounds are well-known photolabile protecting groups in organic synthesis and have been incorporated into polymer networks to create photo-responsive materials. nih.gov Upon irradiation with UV light, ortho-nitrobenzyl esters can undergo cleavage, a property that has been exploited in light-triggered drug delivery and the fabrication of UV-sensitive photoresists. nih.gov

The strong electron-withdrawing nature of both the nitro and nitrile groups can significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This characteristic is desirable in the design of n-type organic semiconductor materials, which are essential components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The synthesis of conjugated copolymers containing nitrobenzylidene derivatives has been explored for their opto-electrical properties in dye-sensitized solar cells. researchgate.net The morpholine group, being an electron-donating group, could further modulate the electronic properties of the molecule, potentially leading to interesting charge-transfer characteristics.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired structures and properties.

The distinct functional groups of this compound offer multiple points for non-covalent interactions, making it a promising candidate for the rational design of self-assembled structures. The nitrile group can act as a hydrogen bond acceptor and can also participate in halogen bonding. The oxygen atom of the morpholine ring is also a hydrogen bond acceptor, while the nitro group can engage in various intermolecular interactions, including hydrogen bonding and dipole-dipole interactions.

These multiple interaction sites could be exploited to guide the self-assembly of the molecule into predictable one-, two-, or three-dimensional networks. The interplay of these different non-covalent forces could lead to the formation of complex and functional supramolecular architectures.

Cocrystallization is a technique used to modify the physicochemical properties of a solid-state material by combining it with another molecule (a coformer) in a crystalline lattice. Given the hydrogen bonding capabilities of the morpholine and nitro groups, this compound would be a suitable candidate for cocrystallization studies. By selecting appropriate coformers, it might be possible to create new solid forms with altered properties such as solubility, stability, and melting point.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in pharmaceuticals and materials science. Different polymorphs can have significantly different properties. While no specific polymorphism studies on this compound have been reported in the searched literature, its conformational flexibility, arising from the morpholinomethyl substituent, suggests that it may be prone to forming multiple crystalline arrangements under different crystallization conditions.

Chemoinformatics and Data-Driven Compound Discovery

Chemoinformatics employs computational and informational techniques to address problems in the field of chemistry. Data-driven discovery is increasingly being used to predict the properties and potential applications of novel compounds.

For a compound like this compound, chemoinformatic tools could be used to predict its physicochemical properties, such as solubility, lipophilicity, and electronic properties. These predicted properties can provide initial insights into its potential behavior in biological systems or as a material component.

Furthermore, data-driven approaches, including quantitative structure-activity relationship (QSAR) and machine learning models, could be employed to screen for potential biological activities or material properties. By comparing its structural features to large databases of known compounds, it might be possible to identify potential applications that have not yet been experimentally explored. For example, the morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, as it is found in numerous bioactive compounds and approved drugs. nih.govresearchgate.net Chemoinformatic analysis could suggest potential biological targets for which this compound might have an affinity.

The synthesis of this compound has been described in the context of preparing intermediates for medicinal chemistry, specifically as a precursor to 3-amino-4-(morpholinomethyl)benzonitrile. googleapis.com This highlights its role as a building block in the synthesis of more complex molecules, a process that can be guided and optimized using chemoinformatic and data-driven methods.

Interdisciplinary Applications and Emerging Research Directions

Interdisciplinary Applications

The structural motifs present in "this compound," namely the morpholine (B109124), nitrobenzene, and benzonitrile (B105546) groups, are of significant interest in medicinal chemistry and materials science. The integration of computational tools allows for the rapid assessment and prediction of the properties of derivatives based on this scaffold.

Machine learning (ML) has emerged as a transformative tool in drug discovery and materials science, enabling the rapid analysis of vast chemical datasets to predict the properties and activities of novel compounds. neovarsity.org For a molecule like "this compound," ML models can be trained on datasets of existing compounds with similar structural features to predict a range of endpoints, from biological activity to physicochemical properties.

Deep neural networks (DNNs) and random forest (RF) models, for instance, are commonly used to build Quantitative Structure-Activity Relationship (QSAR) models. bhsai.org These models learn the complex, non-linear relationships between a compound's structure and its biological activity. For example, a QSAR model could be developed to predict the inhibitory activity of "this compound" derivatives against a specific protein target by training on a dataset of known inhibitors. The performance of these models is often evaluated based on their ability to accurately predict the activity of compounds not included in the training set. bhsai.org

The morpholine moiety, in particular, is a valuable pharmacophore in drug design, known to improve properties like solubility and membrane permeability. mdpi.com ML models can be specifically designed to optimize for these pharmacokinetic properties, guiding the synthesis of derivatives of "this compound" with improved drug-like characteristics.

A typical workflow for applying machine learning in the design and screening of analogues of "this compound" would involve the steps outlined in the table below.

| Step | Description | Common Machine Learning Techniques |

| 1. Data Collection & Curation | Gathering and cleaning data on compounds with similar scaffolds (morpholine, nitrobenzene, benzonitrile) and their measured biological activities or properties. | Data mining from chemical databases (e.g., ChEMBL, PubChem). |

| 2. Feature Generation | Converting chemical structures into numerical descriptors (fingerprints, physicochemical properties) that the ML model can understand. | Molecular Fingerprints (e.g., Morgan, MACCS), 2D/3D Descriptors. |

| 3. Model Training | Using a curated dataset to train an ML algorithm to learn the relationship between the chemical features and the target property. | Random Forest, Support Vector Machines (SVM), Deep Neural Networks (DNNs). bhsai.org |

| 4. Model Validation | Assessing the predictive performance of the trained model using an independent test set of compounds. | Cross-validation, calculation of metrics like R², RMSE, and AUC. |

| 5. Prediction & Virtual Screening | Using the validated model to predict the activity or properties of a virtual library of "this compound" derivatives. | High-throughput prediction of activities for large compound libraries. |

| 6. Compound Prioritization | Ranking the virtual compounds based on the model's predictions to select the most promising candidates for synthesis and experimental testing. | Selection of top-scoring virtual hits for further investigation. |

This table outlines a generalized workflow for the application of machine learning in the design and screening of novel chemical compounds.

Furthermore, generative ML models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be employed for de novo drug design. nih.govnih.gov These models can generate novel molecular structures, including derivatives of "this compound," that are predicted to have desired biological activities or properties.

High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net This approach is significantly faster and more cost-effective than experimental high-throughput screening (HTS). csmres.co.uk For a compound like "this compound," HTVS can be used to explore a vast chemical space of potential derivatives to identify promising candidates for further development.

There are two primary types of virtual screening: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that bind to the target of interest. nih.gov It uses the principle of similarity, assuming that structurally similar compounds are likely to have similar biological activities. For "this compound," if other compounds with a similar scaffold are known to be active, LBVS can be used to search for analogues with potentially improved activity. Pharmacophore modeling, a common LBVS technique, defines the essential 3D arrangement of functional groups required for biological activity. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, SBVS can be employed. nih.gov Molecular docking is the most common SBVS method, which predicts the preferred orientation and binding affinity of a ligand to a target protein. A virtual library of "this compound" derivatives can be docked into the active site of a target protein, and the compounds can be ranked based on their predicted binding scores. This allows for the prioritization of compounds that are most likely to be potent inhibitors.

The process of a typical high-throughput virtual screening campaign for derivatives of "this compound" is summarized in the table below.

| Phase | Key Activities | Methodologies |

| 1. Preparation | Target selection and 3D structure preparation (for SBVS). Creation of a virtual compound library of "this compound" derivatives. | Protein Data Bank (PDB) for target structures. In-house or commercial compound databases. |

| 2. Screening | Docking of the virtual library to the target's binding site (SBVS). Searching for similar compounds based on a known active ligand (LBVS). | Molecular Docking (e.g., AutoDock, Glide). nih.gov 2D/3D Similarity Searching, Pharmacophore Screening. nih.gov |

| 3. Scoring & Ranking | Evaluating the docked poses and ranking the compounds based on their predicted binding affinity or similarity score. | Scoring functions (e.g., empirical, knowledge-based, force-field). Tanimoto coefficient and other similarity metrics. |

| 4. Hit Selection | Applying filters to remove compounds with undesirable properties (e.g., poor ADMET profiles) and visually inspecting the top-ranked hits. | Drug-likeness filters (e.g., Lipinski's Rule of Five). ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction. |

| 5. Experimental Validation | Purchasing or synthesizing the most promising compounds for in vitro biological testing to confirm their activity. | Biochemical assays, cell-based assays. |

This table illustrates the sequential phases of a high-throughput virtual screening workflow, from initial preparation to experimental validation.

Future Research Avenues and Methodological Advancements

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automation and high-throughput optimization. rsc.orgresearchgate.netjst.org.inresearchgate.netcapes.gov.br The application of flow chemistry to the synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile could lead to higher yields, reduced reaction times, and minimized waste generation. rsc.org This approach is particularly well-suited for multistep syntheses, potentially allowing for the integration of reaction and purification steps into a continuous, streamlined process. researchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Biocatalytic methods offer high selectivity and operate under mild reaction conditions, often in aqueous media, thereby reducing the need for harsh reagents and organic solvents. mdpi.com Research into enzymes capable of mediating the key bond-forming steps in the synthesis of this compound, such as those involving the morpholine (B109124) moiety, could lead to more environmentally friendly and economically viable production methods. e3s-conferences.orgresearchgate.netijprs.comchemrxiv.orgnih.govnih.gov

Catalytic Methods: The development of novel catalysts for the reductive functionalization of nitroaromatic compounds presents another exciting frontier. nih.govrsc.orgacs.orgnih.gov Future work could focus on designing highly selective and recyclable catalysts, including those based on earth-abundant metals, to improve the atom economy and sustainability of the synthesis. rsc.org

Advanced Spectroscopic Probes for In-situ Reaction Monitoring

To optimize synthetic routes and ensure process robustness, real-time monitoring of reaction progress is crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. americanpharmaceuticalreview.commt.comresearchgate.netrsc.org Future research in this area will likely involve the integration of advanced spectroscopic probes for in-situ monitoring of the synthesis of this compound.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for real-time analysis of chemical reactions. mt.comspectroscopyonline.comnih.govacs.org These non-invasive methods can provide detailed information on the concentration of reactants, intermediates, and products throughout the course of a reaction, enabling precise control over reaction conditions and endpoints. nih.govnih.govamericanpharmaceuticalreview.com The implementation of in-situ spectroscopy would facilitate a deeper understanding of the reaction kinetics and mechanism, leading to improved process control and consistency. americanpharmaceuticalreview.com

| Spectroscopic Technique | Information Provided | Potential Application in Synthesis of this compound |

| FTIR Spectroscopy | Functional group analysis, concentration of reactants and products. | Monitoring the formation of the morpholine-benzonitrile bond and the disappearance of starting materials. |

| Raman Spectroscopy | Molecular vibrations, crystal form analysis. | In-situ monitoring of reaction progress and potential polymorphic transformations during crystallization. |

| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophoric species. | Tracking the consumption of nitroaromatic starting materials. |

Integration of Multi-Scale Computational Approaches

Computational chemistry has become an indispensable tool in modern drug discovery and chemical research, offering the ability to predict molecular properties, elucidate reaction mechanisms, and guide experimental design. gsconlinepress.comnih.govresearchgate.netneuroquantology.comgrowingscience.com For this compound, the integration of multi-scale computational approaches will be instrumental in accelerating its development.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can provide insights into its chemical behavior and help in the design of more efficient synthetic pathways.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with biological targets or materials.

Predictive Modeling: Machine learning and artificial intelligence are emerging as powerful tools for predicting reaction outcomes and identifying novel reaction pathways. rsc.orgresearchgate.netnih.govresearchgate.netnih.gov These models can be trained on existing reaction data to predict the optimal conditions for the synthesis of this compound and its derivatives.

Collaborative Research Paradigms in Chemical Biology and Materials Science

The future development of this compound will be significantly enhanced through collaborative research efforts that bridge the gap between academic innovation and industrial application. chemicatimes.comnih.govslideshare.netchimia.chacs.org Such partnerships can accelerate the translation of fundamental research into practical applications.

Chemical Biology: The structural motifs present in this compound, namely the morpholine and nitrobenzonitrile groups, are found in many biologically active compounds. mdpi.comrsc.org Collaborative research between synthetic chemists and chemical biologists could explore the potential of this compound as a scaffold for the development of novel therapeutic agents or as a chemical probe to investigate biological processes.

Materials Science: Functionalized nitrobenzonitrile derivatives have potential applications in the development of advanced materials, including polymers and dyes. innospk.com Interdisciplinary collaborations with materials scientists could lead to the discovery of new applications for this compound in areas such as electronics, optics, and smart materials.

By pursuing these future research avenues, the scientific community can unlock the full potential of this compound, paving the way for advancements in sustainable synthesis, process control, and the development of novel applications in medicine and materials science.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Morpholinomethyl)-3-nitrobenzonitrile?

The compound is typically synthesized via nucleophilic substitution. For example, reacting 4-chloro-3-nitrobenzonitrile with morpholine under reflux conditions in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) to facilitate displacement of the chloride group . Reaction optimization may involve temperature control (70–90°C) and stoichiometric excess of morpholine to improve yields. Post-synthesis purification often employs column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : To confirm the presence of nitrile (C≡N, ~2220 cm⁻¹), nitro (NO₂, ~1520–1350 cm⁻¹), and morpholine C-O-C (1250–1150 cm⁻¹) groups.

- NMR : ¹H/¹³C NMR to resolve aromatic protons, morpholine methylene protons (~3.5–2.5 ppm), and nitrile/nitro electronic environments .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at ~261.2 g/mol) .

Q. How does the nitro group influence the compound’s reactivity in biological assays?

The nitro group (-NO₂) can undergo enzymatic reduction to reactive intermediates (e.g., nitro radicals or amines), which may interact with DNA or proteins, leading to oxidative stress or covalent modifications . This redox activity is critical in cytotoxicity studies and requires controlled assay conditions (e.g., anaerobic vs. aerobic) to avoid artifacts.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (using SHELX software ) can determine bond lengths, angles, and intermolecular interactions. For example:

Q. What experimental strategies address contradictions in reported biological activities of morpholine/nitro-substituted benzonitriles?

Discrepancies may arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Solubility differences : Use co-solvents (e.g., DMSO ≤0.1%) and confirm concentrations via LC-MS .

- Metabolic interference : Compare results with/without metabolic inhibitors (e.g., cytochrome P450 inhibitors) . Cross-validate findings using structural analogs (e.g., ethylamino vs. cyclohexylamino derivatives ).

Q. How can computational methods predict binding interactions of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The morpholine oxygen may form hydrogen bonds with catalytic residues, while the nitro group influences electron density at binding sites .

- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories. Monitor RMSD fluctuations and solvent-accessible surface area (SASA) for nitro group hydration .

Q. What challenges arise in optimizing reaction yields for large-scale synthesis?

Key issues include:

- Byproduct formation : Monitor intermediates via TLC/HPLC to minimize side reactions (e.g., over-nitration).

- Solvent selection : Acetonitrile improves reaction kinetics but requires recycling for cost efficiency .

- Catalyst choice : Transition-metal catalysts (e.g., Pd/C) may enhance substitution efficiency but risk contamination . Continuous-flow reactors can improve scalability and reduce thermal degradation .

Methodological Notes

- Crystallography : For SHELX refinement, use HKLF 4 format for data integration and TWIN commands for handling twinned crystals .

- Spectroscopy : Assign ¹³C NMR signals using DEPT-135 to distinguish CH₂ (morpholine) vs. CH₃ (alkylamino) groups .

- Safety : Nitro compounds require handling in fume hoods with blast shields due to explosion risks during high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.